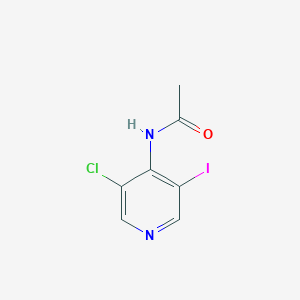
N-(3-chloro-5-iodopyridin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-5-iodopyridin-4-yl)acetamide is a chemical compound with the molecular formula C7H6ClIN2O It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms on the pyridine ring, and an acetamide group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-5-iodopyridin-4-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-3-chloro-5-iodopyridine.
Deprotonation: Sodium hydride is used to deprotonate the amino group in tetrahydrofuran under an inert atmosphere.
Acetylation: Acetyl chloride is then added to the reaction mixture at room temperature to form the acetamide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-5-iodopyridin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Condensation Reactions: The acetamide group can react with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-5-iodopyridin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-5-iodopyridin-4-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide: Similar in structure but with a hydroxyl group instead of a chlorine atom.
N-(3-chloro-4-iodopyridin-2-yl)acetamide: Similar but with different positions of the chlorine and iodine atoms on the pyridine ring.
Uniqueness
N-(3-chloro-5-iodopyridin-4-yl)acetamide is unique due to the specific positioning of the chlorine and iodine atoms, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H6ClIN2O |
|---|---|
Peso molecular |
296.49 g/mol |
Nombre IUPAC |
N-(3-chloro-5-iodopyridin-4-yl)acetamide |
InChI |
InChI=1S/C7H6ClIN2O/c1-4(12)11-7-5(8)2-10-3-6(7)9/h2-3H,1H3,(H,10,11,12) |
Clave InChI |
SIOHMHOTHGNCIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=NC=C1Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


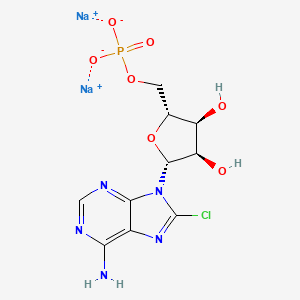


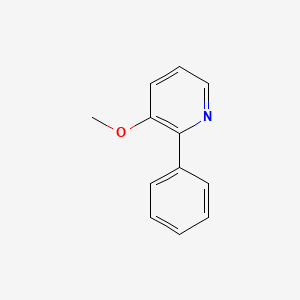
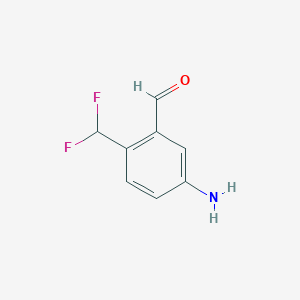
![tert-Butyl5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13029443.png)
![3-Chloro-4-methoxybenzo[d]isoxazole](/img/structure/B13029450.png)

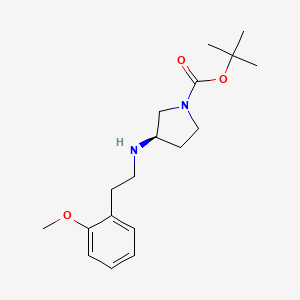
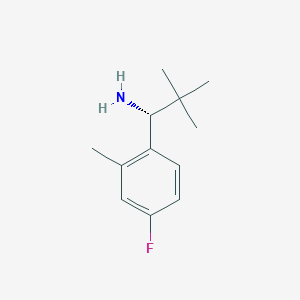
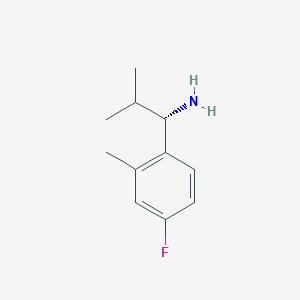
![Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13029507.png)

![3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13029513.png)
